molecular formula C6H6F3N3O B1322344 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 937717-66-3

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B1322344
M. Wt: 193.13 g/mol
InChI Key: UTBJLKDVQNCKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C5H5F3N2 . It has a molecular weight of 150.1 .


Synthesis Analysis

The synthesis of compounds similar to “1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” has been reported in the literature . For instance, a practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been described . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was also studied .


Molecular Structure Analysis

The molecular structure of “1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” can be represented by the InChI code: 1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 . A detailed crystal structure analysis of a similar compound, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone, has been reported .

Scientific Research Applications

  • Scientific Field: Organic Chemistry
    • Application Summary : “1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a key intermediate for important building blocks relevant to medicinal and agrochemistry . It’s used in the synthesis of functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles .
    • Methods of Application : A practical method for the synthesis of this compound has been developed. The process involves a one-step procedure for the synthesis of the regioisomeric mixture of target pyrazoles . The synthesis and efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole and 1-methyl-(5-trifluoromethyl)-1H-pyrazole have been reported .
    • Results or Outcomes : The method has been reported to be high-yielding and practical, providing access to the desired compounds . The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : This compound is used as a building block in the synthesis of various pharmaceuticals . It’s particularly useful in the creation of heterocyclic scaffolds, which are common structures in many drugs .
    • Methods of Application : The compound can be incorporated into larger molecules through various chemical reactions. For example, it can be used in the synthesis of gem-difluorinated amines, morpholine bioisosteres, and piperazine bioisosteres .
    • Results or Outcomes : The use of this compound in drug synthesis can lead to the creation of new and chemically diverse potent hits for Discovery Programs .
  • Scientific Field: Agrochemistry

    • Application Summary : “1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is also used in the synthesis of agrochemicals . The trifluoromethyl group is often found in pesticides and other agrochemicals due to its stability and ability to increase the bioactivity of the compound .
    • Methods of Application : The compound can be used in the synthesis of various agrochemicals through a series of strategies based on lithiation/electrophilic trapping chemistries .
    • Results or Outcomes : The synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .
  • Scientific Field: Chemical Synthesis

    • Application Summary : This compound is used as a key intermediate in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . This compound is useful as an intermediate in the production of pharmaceutical and agricultural chemicals .
    • Methods of Application : The synthesis involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine . The reaction is carried out in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .
    • Results or Outcomes : The method provides a high selectivity with respect to the content of the isomer 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol .
  • Scientific Field: Drug Discovery

    • Application Summary : This compound is used as a building block in the creation of ultra-large chemical libraries, which are key paradigms to tap into new and still unexplored chemical spaces . This increases the probability for the researcher to find new and chemically diverse potent hits for Discovery Programs .
    • Methods of Application : The compound is incorporated into larger molecules through various chemical reactions . It’s particularly useful in the creation of heterocyclic scaffolds, which are common structures in many drugs .
    • Results or Outcomes : Efficient handling of the ultra-large compound libraries still remains the main challenge .
  • Scientific Field: Agricultural Chemistry

    • Application Summary : This compound is used in the synthesis of herbicides such as pyroxasulfone .
    • Methods of Application : The compound can be used in the synthesis of various agrochemicals through a series of strategies based on lithiation/electrophilic trapping chemistries .
    • Results or Outcomes : The synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c1-12-2-3(5(10)13)4(11-12)6(7,8)9/h2H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBJLKDVQNCKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020872
Record name 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

CAS RN

937717-66-3
Record name 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
W Zhao, J Xing, T Xu, W Peng, X Liu - Frontiers of Chemical Science and …, 2017 - Springer
Pyrazole carboxamide derivatives represent an important class of fungicides in agrochemicals. To find more novel structural pyrazole carboxamides, a novel series of 3-(trifluoromethyl)-…
Number of citations: 44 link.springer.com
XH Liu, L Qiao, ZW Zhai, PP Cai… - Pest management …, 2019 - Wiley Online Library
Background In recent years, carboxamide fungicides, targeting succinate dehydrogenase (SDH), have shown highly efficient and broad spectrum fungicidal activity. Structure–activity …
Number of citations: 83 onlinelibrary.wiley.com
赵文, 沈钟华, 邢家华, 许天明, 彭伟立, 刘幸海 - 结构化学, 2017 - cqvip.com
: A series of novel 1-methyl-3-(trifluoromethyl)-~ 1H-pyrazole-4-carboxamide derivatives were designed based on our previous work and synthesized. All these title compounds were …
Number of citations: 32 www.cqvip.com
Y Yanase, Y Yoshikawa, J Kishi… - … : Crop protection, public …, 2007 - Wiley Online Library
… MTF-753 (penthiopyrad),(RS)-N-[2-(1, 3-dimethylbutyl) thiophen-3-yl]-1-methyl3-trifluoromethyl-1H-pyrazole-4-carboxamide is a novel fungicide that belongs to the carboxanilide family. …
Number of citations: 50 onlinelibrary.wiley.com
T Zhao, Y Liu, H Liang, L Li, K Shi… - Journal of …, 2022 - Wiley Online Library
… Penthiopyrad is a novel succinate dehydrogenase inhibitor that has one chiral center and exists a metabolite, 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide in its residue …
H Wang, ZW Zhai, YX Shi, CX Tan… - Letters in Drug …, 2019 - ingentaconnect.com
Background: In recent years, pyrazole carboxamide derivatives possessed excellent fungicidal activity. In the process of designing new fungicides, the carboxamide group was modified …
Number of citations: 36 www.ingentaconnect.com
H Wang, ZW Zhai, YX Shi, CX Tan, JQ Weng… - Journal of Molecular …, 2018 - Elsevier
Thirteen novel trifluoromethylpyrazole acyl urea derivatives were designed and synthesized. In vivo fungicidal activities of these compounds were tested against Fusarium oxysporum, …
Number of citations: 35 www.sciencedirect.com
LI Ruotong, HU Jiye - 农药学学报, 2022 - nyxxb.cn
… A method was established for the simultaneous determination of penthiopyrad, its main metabolite 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (PAM), trifloxystrobin and its …
Number of citations: 0 www.nyxxb.cn
Y Yanase, J Kishi, S Inami, H Katsuta… - Journal of Pesticide …, 2013 - jstage.jst.go.jp
Various carboxamide derivatives were synthesized, and the fungicidal activity was evaluated by both in vitro and in vivo experiments to find out the best compound for a fungicide. …
Number of citations: 16 www.jstage.jst.go.jp
P Jeschke - Pest management science, 2017 - Wiley Online Library
Agriculture is confronted with enormous challenges, from production of enough high‐quality food to water use, environmental impacts and issues combined with a continually growing …
Number of citations: 182 onlinelibrary.wiley.com

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